

Saracatinib: A Potent and Selective Alternative to PP2 for Src Inhibition

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Compound of Interest

3-(4-Chlorophenyl)-1-(1,1Compound Name: dimethylethyl)-1H-pyrazolo(3,4d)pyrimidin-4-amine

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For researchers, scientists, and drug development professionals, the selection of a suitable inhibitor is critical for the accurate interpretation of experimental results and the advancement of therapeutic strategies targeting Src family kinases (SFKs). This guide provides a comprehensive comparison of Saracatinib (also known as AZD0530) and PP2, two widely used Src inhibitors, with a focus on their performance, selectivity, and supporting experimental data.

Executive Summary

Saracatinib emerges as a compelling alternative to the commonly used Src inhibitor, PP2. While both are potent inhibitors of Src family kinases, Saracatinib generally exhibits greater selectivity and has been more extensively characterized in preclinical and clinical studies. This guide will delve into the specifics of their inhibitory activity, selectivity profiles, and provide detailed experimental protocols for their evaluation.

Performance Comparison: Saracatinib vs. PP2

The potency and selectivity of kinase inhibitors are paramount for their utility in research and therapeutic development. The following tables summarize the available quantitative data for Saracatinib and PP2. It is important to note that the data presented is collated from various studies, and direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.



Kinase	Saracatinib IC50 (nM)	Reference
Src	2.7	[1]
c-Yes	4-10	[1]
Fyn	4-10	[1]
Lyn	4-10	[1]
Blk	4-10	[1]
Fgr	4-10	[1]
Lck	4-10	[1]
Abl	>100	[1]
EGFR	>100	[1]

Kinase	PP2 IC50 (nM)	Reference
Lck	4	[2]
Fyn	5	[2]
Hck	5	[2]
EGFR	480	[3]
ZAP-70	>100,000	[2]
JAK2	>50,000	[2]

Key Observations:

- Saracatinib demonstrates potent, low nanomolar inhibition of Src and several other Src family kinases.[1]
- PP2 is also a potent inhibitor of several SFKs, with IC50 values in the low nanomolar range for Lck, Fyn, and Hck.[2]

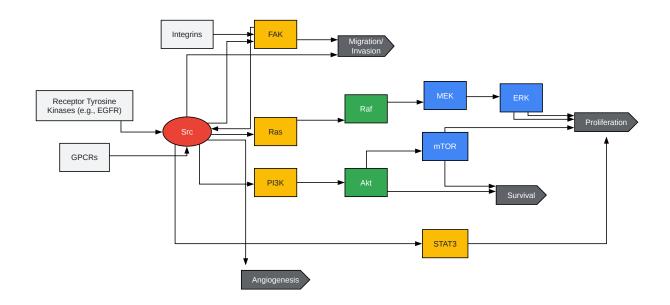


A direct comparative study in prostate cancer cells showed that both Saracatinib and PP2
effectively reduced the phosphorylation of Src at the activating tyrosine 416 (Y416) in a
dose-dependent manner.

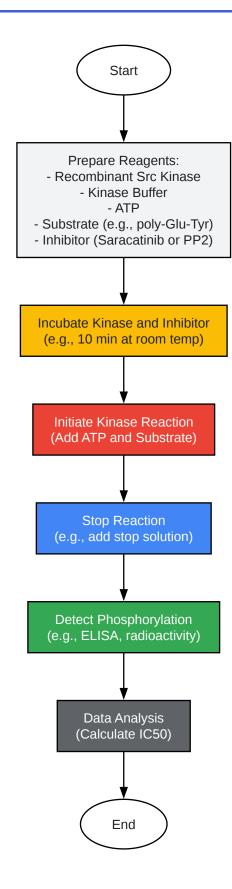
Delving into the Src Signaling Pathway

Src, a non-receptor tyrosine kinase, is a critical node in various signaling pathways that regulate cell proliferation, survival, migration, and invasion. Its aberrant activation is a hallmark of many cancers, making it an attractive therapeutic target.

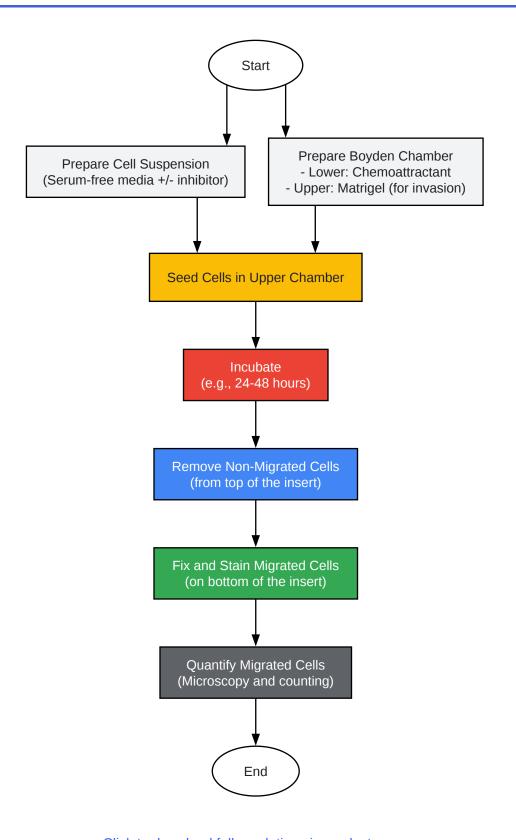












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